molecular formula C7H8N2OS B8371640 2-(methoxymethyl)-1H-thieno[3,4-d]imidazole

2-(methoxymethyl)-1H-thieno[3,4-d]imidazole

Cat. No.: B8371640
M. Wt: 168.22 g/mol
InChI Key: SFAANQMRASILRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(methoxymethyl)-1H-thieno[3,4-d]imidazole is a useful research compound. Its molecular formula is C7H8N2OS and its molecular weight is 168.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H8N2OS

Molecular Weight

168.22 g/mol

IUPAC Name

2-(methoxymethyl)-1H-thieno[3,4-d]imidazole

InChI

InChI=1S/C7H8N2OS/c1-10-2-7-8-5-3-11-4-6(5)9-7/h3-4H,2H2,1H3,(H,8,9)

InChI Key

SFAANQMRASILRF-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC2=CSC=C2N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

[step 1] 3,4-Diaminothiophene dihydrochloride (300 mg, 1.60 mmol) was suspended in ethanol (12 mL), triethylamine (0.45 mL, 3.21 mmol) and ethyl 2-methoxyacetimidate monohydrochloride (Journal of Medicinal Chemistry, 1991, vol. 34, p 2468; 906 mg, 4.01 mmol) were added, and the mixture was stirred at room temperature for 70 hr. To the mixture was added saturated aqueous sodium hydrogen carbonate, and the mixture was extracted 3 times with chloroform. The combined organic layers were dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=100/0 v/v-0/100 v/v) to give 2-(methoxymethyl)-1H-thieno[3,4-d]imidazole (156 mg, 58%).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
12 mL
Type
solvent
Reaction Step Five

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